molecular formula C12H12N2O3S B2358726 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1183841-11-3

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2358726
CAS No.: 1183841-11-3
M. Wt: 264.3
InChI Key: XPAUOLNXJRWOFA-UHFFFAOYSA-N
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Description

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The compound, also known as 4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid, has been found to have significant activity against certain targets. Benzothiazole derivatives have been reported to exhibit potent inhibition against Mycobacterium tuberculosis . They have also shown significant activity against COX-1 and COX-2 enzymes, which are involved in inflammatory responses .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . In the case of COX-1 and COX-2 enzymes, the compound has demonstrated inhibitory activity, potentially reducing inflammation .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The inhibition of M. tuberculosis can disrupt the pathogen’s growth and survival pathways . The inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, potentially reducing the production of prostaglandins and other inflammatory mediators .

Result of Action

The compound’s action can lead to molecular and cellular effects. The inhibition of M. tuberculosis can result in the control of tuberculosis infection . The inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of benzothiazole derivatives can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid stands out due to its unique combination of a benzothiazole ring and a butanoic acid moiety. This structure allows it to exhibit a wide range of biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(5-6-12(16)17)13-7-11-14-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAUOLNXJRWOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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